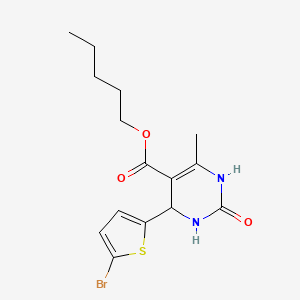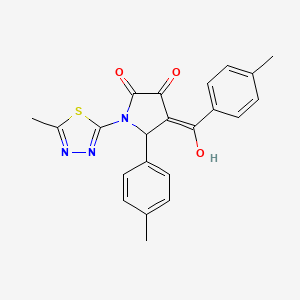![molecular formula C27H31FN2O5 B11635561 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)
4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-éthoxy-3-méthylbenzoyl)-5-(2-fluorophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one est un composé organique complexe doté d'une structure unique qui combine divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(4-éthoxy-3-méthylbenzoyl)-5-(2-fluorophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Les réactifs couramment utilisés dans ces étapes comprennent le bromure d'éthyle, le chlorure de méthylbenzoyle, le fluorobenzène et la morpholine .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation pour garantir une qualité et une évolutivité constantes .
Analyse Des Réactions Chimiques
Types de réactions
4-(4-éthoxy-3-méthylbenzoyl)-5-(2-fluorophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Les groupes éthoxy et fluorophényle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produirait une cétone, tandis que la réduction des groupes carbonyle produirait des alcools .
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-(4-éthoxy-3-méthylbenzoyl)-5-(2-fluorophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes dépendraient de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-éthoxy-3-méthylbenzoyl)-5-(2-chlorophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-éthoxy-3-méthylbenzoyl)-5-(2-bromophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-éthoxy-3-méthylbenzoyl)-5-(2-iodophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Unicité
L'unicité de 4-(4-éthoxy-3-méthylbenzoyl)-5-(2-fluorophényl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C27H31FN2O5 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31FN2O5/c1-3-35-22-10-9-19(17-18(22)2)25(31)23-24(20-7-4-5-8-21(20)28)30(27(33)26(23)32)12-6-11-29-13-15-34-16-14-29/h4-5,7-10,17,24,31H,3,6,11-16H2,1-2H3/b25-23+ |
Clé InChI |
LXOQZAQRNFJDOT-WJTDDFOZSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)
![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)


![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
